molecular formula C22H25F2N3O2 B2950806 2,6-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide CAS No. 922033-86-1

2,6-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Cat. No.: B2950806
CAS No.: 922033-86-1
M. Wt: 401.458
InChI Key: BMGVKPJJZHRCCD-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MLN4924 and belongs to the class of NEDD8-activating enzyme (NAE) inhibitors.

Mechanism of Action

Advantages and Limitations for Lab Experiments

MLN4924 has several advantages for lab experiments. It is a potent and selective inhibitor of NAE, with a favorable pharmacokinetic profile. It has also been shown to be well-tolerated in preclinical studies. However, MLN4924 has some limitations, including its low solubility in water and its potential for off-target effects.

Future Directions

For research on MLN4924 include investigating its potential for combination therapy with other anticancer agents, identifying biomarkers of response to treatment, and exploring its potential for the treatment of other diseases.

Synthesis Methods

MLN4924 can be synthesized by a multi-step process involving the reaction of 2,6-difluorobenzoyl chloride with 2-(1-methylindol-5-yl)ethanamine, followed by the reaction with morpholine and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

MLN4924 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of NAE, which is involved in the ubiquitin-proteasome pathway. This pathway plays a crucial role in the regulation of protein degradation, cell cycle progression, and DNA repair. MLN4924 has been found to induce apoptosis in cancer cells by disrupting the cell cycle and DNA damage response. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy.

Properties

IUPAC Name

2,6-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O2/c1-26-8-7-16-13-15(5-6-19(16)26)20(27-9-11-29-12-10-27)14-25-22(28)21-17(23)3-2-4-18(21)24/h2-6,13,20H,7-12,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGVKPJJZHRCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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